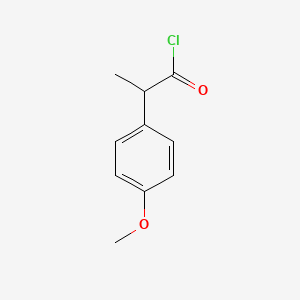

2-(4-Methoxyphenyl)propanoyl chloride

Description

2-(4-Methoxyphenyl)propanoyl chloride is an acyl chloride derivative featuring a methoxy-substituted phenyl group at the para position of the aromatic ring and a propanoyl chloride backbone. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic compounds. Its reactivity stems from the electrophilic carbonyl carbon, which readily undergoes nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles. Applications include pharmaceuticals (e.g., ibuprofen derivatives), agrochemicals, and materials science .

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)propanoyl chloride |

InChI |

InChI=1S/C10H11ClO2/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3 |

InChI Key |

IHGMLNJVVRUZCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Substitution Position: The position of the propanoyl chloride backbone (2° vs. 3°) significantly impacts reactivity. For example, this compound reacts preferentially with amines to form amides (e.g., in ibuprofen derivatives), whereas 3-(4-Methoxyphenyl)propanoyl chloride is utilized in esterification reactions (e.g., cholesterol derivatives) .

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group (electron-donating) enhances nucleophilic substitution rates compared to electron-withdrawing substituents (e.g., 4-chloro in 4-chlorobenzoyl chloride) .

- Bulkiness: The 4-isobutyl group in 2-(4-Isobutylphenyl)propanoyl chloride increases steric hindrance, reducing reaction rates but improving selectivity in amide bond formation .

Comparison with Other Propanoyl Chlorides

- 2-(4-Isobutylphenyl)propanoyl Chloride: Synthesized similarly, with yields >85% in amidation reactions (e.g., with 2-phenylethylamines) .

- 2-(2-Fluoro-biphenyl)propanoyl Chloride: Requires Pd-catalyzed coupling for biphenyl formation prior to acylation, resulting in lower yields (~60%) .

- 3-(4-Methoxyphenyl)propanoyl Chloride: Less reactive in amidation due to steric hindrance at the 3° position but effective in ester synthesis (82% yield in cholesterol derivatives) .

Market and Industrial Relevance

- Global Production: Propanoyl chloride derivatives are manufactured globally, with key suppliers in Europe (e.g., Thermo Scientific) and Asia .

- Cost Factors: this compound is priced higher (~$2,200 per 50g) compared to simpler analogues (e.g., benzoyl chloride) due to specialized applications .

Preparation Methods

Standard Protocol and Reaction Parameters

In a representative procedure, 3-(4-methoxyphenyl)propionic acid (10 g) is suspended in anhydrous toluene (150 mL), followed by dropwise addition of thionyl chloride (8 mL). The mixture is heated to 65°C for 4 hours, during which the acid undergoes complete conversion to the acyl chloride. Solvent evaporation under reduced pressure yields the product as a yellow oil with near-quantitative purity (100%). Key advantages include minimal byproduct formation and straightforward purification, though the corrosive nature of SOCl₂ necessitates specialized equipment.

Solvent and Temperature Optimization

Variants of this method substitute toluene with dichloromethane (DCM) to reduce reaction temperatures. For example, refluxing DCM with SOCl₂ (30.2 mmol) at 40°C for 3 hours achieves 95% conversion, albeit with slightly lower yields due to solvent volatility. The choice of solvent also impacts reaction kinetics: non-polar solvents like toluene stabilize reactive intermediates, whereas polar aprotic solvents accelerate chloride displacement.

Oxalyl Chloride-Based Methods

Oxalyl chloride [(COCl)₂] provides a less corrosive alternative, particularly suited for acid-sensitive substrates. This reagent operates under milder conditions, often at room temperature, with dimethylformamide (DMF) catalyzing the reaction.

Catalytic Activation and Reaction Efficiency

A protocol from the Royal Society of Chemistry involves dissolving 3-(4-methoxyphenyl)propionic acid in DCM (0.1 M) and adding oxalyl chloride (5 equivalents) with a catalytic amount of DMF. The mixture stirs at 20°C for 2 hours, after which volatiles are removed under vacuum to isolate the acyl chloride in 95% yield. DMF’s role in activating the carboxylic acid via transient imidazolide formation is critical for achieving high selectivity.

Solvent-Free Modifications

Recent innovations eliminate solvents entirely, using excess oxalyl chloride as both reagent and reaction medium. This approach reduces waste and simplifies purification, though prolonged exposure to (COCl)₂ may degrade methoxy-substituted aromatic rings.

Phosphorus Pentachloride and Alternative Reagents

Phosphorus pentachloride (PCl₅), though less common, offers a high-yielding route under controlled conditions.

Reaction Dynamics and Byproduct Management

In a dichloromethane solution, PCl₅ (0.61 mmol) reacts with 3-(4-methoxyphenyl)propionic acid under reflux for 30 minutes, yielding 73% of the target chloride after aqueous workup. Challenges include managing phosphorous oxychloride (POCl₃) byproducts, which require neutralization with bicarbonate solutions.

Comparative Analysis of Preparation Methods

The table below synthesizes data from multiple studies to highlight key performance metrics:

| Method | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Toluene | 65°C | 4 | 100 | >99 |

| Oxalyl Chloride | (COCl)₂ + DMF | DCM | 20°C | 2 | 95 | 98 |

| PCl₅ | PCl₅ | DCM | 40°C | 0.5 | 73 | 97 |

Key Observations :

-

Thionyl Chloride : Optimal for industrial-scale production due to high yields and simplicity, but requires corrosion-resistant reactors.

-

Oxalyl Chloride : Preferred for lab-scale syntheses requiring mild conditions, albeit at higher reagent costs.

-

PCl₅ : Limited to niche applications due to byproduct management challenges.

Mechanistic Insights and Side Reactions

The chlorination mechanism proceeds via nucleophilic acyl substitution, where the chlorinating agent converts the carboxylic acid into a reactive intermediate (e.g., mixed anhydride or imidazolide), followed by chloride displacement. Over-chlorination is rare but may occur with excess reagent, leading to diacyl chloride impurities.

Purification Strategies

Q & A

Basic: What are the critical safety protocols for handling 2-(4-Methoxyphenyl)propanoyl chloride in laboratory settings?

Answer:

Due to its reactivity and potential hazards (e.g., corrosivity, moisture sensitivity), strict safety measures are essential:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields and fume hoods during transfers or reactions to prevent inhalation or skin contact .

- Engineering Controls: Conduct reactions in glove boxes or under inert atmospheres (argon/nitrogen) to mitigate hydrolysis or unintended side reactions .

- Waste Management: Segregate waste in labeled, airtight containers. Collaborate with certified waste disposal services to ensure compliance with environmental regulations .

- Emergency Protocols: Maintain accessible eye-wash stations and emergency showers. Train personnel in spill containment using neutralizers like sodium bicarbonate .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

The compound is typically synthesized via:

- Acyl Chloridation: React 2-(4-Methoxyphenyl)propanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Catalytic dimethylformamide (DMF) may accelerate the reaction. Purify via distillation under reduced pressure to isolate the product .

- Alternative Routes: For sensitive substrates, use phosphorus pentachloride (PCl₅) in dichloromethane. Monitor reaction completion via FT-IR (disappearance of carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) .

Advanced: How can reaction conditions be optimized for condensation reactions involving this compound?

Answer:

Key parameters for optimizing yields in amidation or esterification:

- Stoichiometry: Use a 1.1–1.3 molar excess of the acyl chloride to drive reactions to completion, especially with amines or alcohols of low nucleophilicity .

- Temperature Control: Maintain reactions at 0–5°C for heat-sensitive substrates. For slower reactions, gradual warming to room temperature may improve kinetics .

- Catalysis: Employ Lewis acids (e.g., ZnCl₂) or tertiary amines (e.g., triethylamine) to scavenge HCl and enhance nucleophilic attack .

- Workup: Extract unreacted starting materials with ethyl acetate/water phases. Characterize products via HPLC-MS to confirm purity .

Advanced: What analytical techniques resolve structural ambiguities in derivatives of this compound?

Answer:

Contradictions in spectroscopic data (e.g., NMR splitting patterns, unexpected melting points) require multi-technique validation:

- NMR Spectroscopy: Use ¹H-¹³C HSQC and HMBC to assign coupling in complex aromatic regions. Compare experimental shifts with computational predictions (DFT/B3LYP) .

- X-ray Crystallography: Resolve stereochemical uncertainties (e.g., E/Z isomerism) via single-crystal analysis. Precipitate derivatives with heavy atoms (e.g., bromine) to enhance diffraction quality .

- Chromatography: Employ reverse-phase HPLC with UV detection (λ = 254 nm) to separate and quantify diastereomers or regioisomers .

Basic: How should this compound be stored to prevent degradation?

Answer:

- Storage Conditions: Store in amber glass bottles under inert gas (argon) at –20°C. Use molecular sieves (3Å) to absorb residual moisture .

- Stability Monitoring: Periodically test purity via titration (e.g., reaction with excess benzylamine and back-titration with HCl) or FT-IR to detect hydrolysis (reappearance of carboxylic acid peaks) .

Advanced: What strategies address discrepancies in bioactivity data for pharmacological derivatives of this compound?

Answer:

Contradictory results (e.g., variable IC₅₀ values in enzyme assays) necessitate:

- Dose-Response Replication: Validate assays across multiple replicates and cell lines. Use positive controls (e.g., known inhibitors) to calibrate experimental conditions .

- Metabolite Screening: Perform LC-MS/MS to identify hydrolysis products or reactive intermediates that may interfere with bioactivity .

- Computational Modeling: Dock derivatives into target protein active sites (e.g., using AutoDock Vina) to rationalize structure-activity relationships (SAR) and guide synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.